molecular formula C20H32N2OS B5713968 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B5713968
M. Wt: 348.5 g/mol
InChI Key: OILZEXNDGQNCGB-UHFFFAOYSA-N
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Description

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea (DMPT) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood. However, it is believed that N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea acts on the central nervous system by interacting with GABA receptors, which are responsible for regulating the activity of neurons in the brain. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea may also act on other receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. In animals, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to increase the levels of growth hormone, insulin-like growth factor-1, and prolactin. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has also been shown to increase the activity of digestive enzymes and improve the absorption of nutrients.
In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have anti-inflammatory and analgesic effects. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea may also have antitumor effects by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has a low solubility in water, which can make it difficult to administer in some experiments. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has not been extensively studied for its potential side effects, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea. One area of research is the development of new synthesis methods for N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea that are more efficient and cost-effective. Another area of research is the investigation of the potential side effects of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea and the development of methods to mitigate these effects. In addition, further research is needed to fully understand the mechanism of action of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea and its potential applications in medicine and other fields.

Synthesis Methods

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea is synthesized using different methods, including the reaction of 2-methoxy-5-methylbenzoyl chloride with 4-(1,1-dimethylpropyl)cyclohexylamine, followed by the reaction with thiourea. Other methods include the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 4-(1,1-dimethylpropyl)cyclohexylamine, followed by the reaction with thiourea. The synthesis of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea is a complex process that requires careful handling of the reactants and conditions.

Scientific Research Applications

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in various fields, including agriculture, animal husbandry, and medicine. In agriculture, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to improve the growth performance of animals, increase feed intake, and reduce ammonia emissions from animal waste. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has also been studied for its potential use as a feed additive to improve the growth performance and health of fish.
In animal husbandry, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to improve the reproductive performance of animals, increase the quality of meat, and reduce the stress response in animals. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has also been studied for its potential use as a sedative and anesthetic in animals.
In medicine, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential use as an anti-inflammatory, analgesic, and antitumor agent. N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2OS/c1-6-20(3,4)15-8-10-16(11-9-15)21-19(24)22-17-13-14(2)7-12-18(17)23-5/h7,12-13,15-16H,6,8-11H2,1-5H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZEXNDGQNCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=S)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea

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